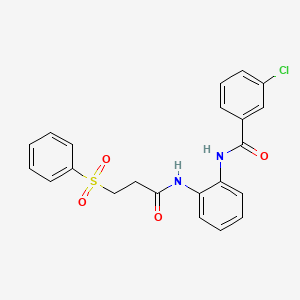

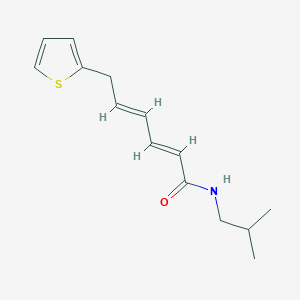

![molecular formula C25H22N2O3S2 B2769813 [3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone CAS No. 866865-30-7](/img/structure/B2769813.png)

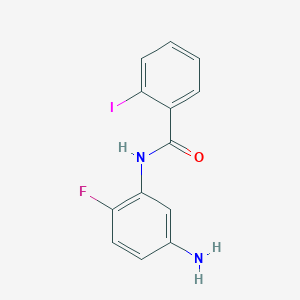

[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring substituted with an amino group, a benzenesulfonyl group, and a dimethylanilino group. The molecular weight of the compound is 462.58.Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources. Its unique structure suggests potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C25H22N2O3S2) and molecular weight (462.58). Additional properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS) may be available from the supplier or in scientific literature .Aplicaciones Científicas De Investigación

Photodynamic Therapy Application

A study discusses the synthesis and characterization of new compounds with potential use in photodynamic therapy for cancer treatment. The properties of these compounds, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, suggest they are useful as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Modulation of Adenosine Receptors

Research on structure-activity relationships for enhancing adenosine A1 receptor binding by similar compounds explores the allosteric effects on [3H]N6cyclohexyladenosine binding. These findings contribute to the understanding of adenosine receptor modulation, which could be relevant for therapeutic applications targeting these receptors (Bruns et al., 1990).

Materials Science and Pharmaceuticals

Substituted thiophenes exhibit a wide spectrum of biological activities and are utilized in various applications ranging from antibacterial, antifungal agents to materials for organic electronics. Their synthesis and crystal structures offer insights into their diverse applications in both material science and pharmaceuticals (Nagaraju et al., 2018).

Catalysis for Organic Transformations

A study on a sulfonated Schiff base dimethyltin(IV) coordination polymer illustrates its application as a catalyst for Baeyer–Villiger oxidation under solvent-free conditions. This research highlights the compound's utility in facilitating environmentally friendly chemical transformations (Martins, Hazra, Silva, & Pombeiro, 2016).

Synthesis and Characterization of Derivatives

The synthesis and spectral characterization of derivatives containing the thiophene moiety explore their structural, electronic, and potential antibacterial properties. These studies provide a foundation for further exploration of these compounds in various biological and chemical contexts (Shahana & Yardily, 2020).

Corrosion Inhibition

Research into dapsone derivatives, including compounds with thiophene moieties, as corrosion inhibitors for mild steel in acid media demonstrates their effectiveness in protecting against corrosion, underscoring their potential in industrial applications (Chakravarthy, Mohana, Kumar, & Badiea, 2015).

Propiedades

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S2/c1-16-13-14-20(17(2)15-16)27-25-24(32(29,30)19-11-7-4-8-12-19)21(26)23(31-25)22(28)18-9-5-3-6-10-18/h3-15,27H,26H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLQXLMHXLWMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2769736.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2769742.png)

![[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride](/img/structure/B2769745.png)